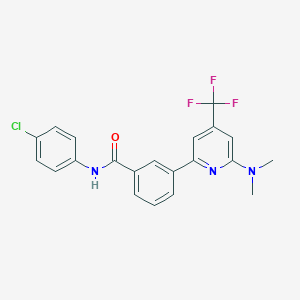
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide is a useful research compound. Its molecular formula is C21H17ClF3N3O and its molecular weight is 419.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-Chloro-phenyl)-3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl group : Enhances lipophilicity and potential interaction with biological targets.
- Dimethylamino group : May influence the compound's ability to cross biological membranes.
- Trifluoromethyl group : Often associated with increased metabolic stability and bioactivity.
Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many derivatives demonstrate inhibitory effects on key enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- Receptor Modulation : The ability to bind to specific receptors can lead to modulation of signaling pathways, impacting cell proliferation and survival.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial and antifungal properties.
In Vitro Studies
Numerous in vitro studies have evaluated the biological activity of this compound. Below is a summary of findings from various assays:
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in breast and lung cancer models, suggesting that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial activity, the compound was tested against multiple strains of bacteria and fungi. The findings revealed that it exhibited potent activity against resistant strains of Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-4-3-5-14(10-13)20(29)26-17-8-6-16(22)7-9-17/h3-12H,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDIPNRWZNDQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














